
3,4-Dibenzyltoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibenzyltoluene is an organic compound that belongs to the family of dibenzyltoluenes. These compounds are characterized by the presence of two benzyl groups attached to a toluene core. This compound is particularly notable for its applications in hydrogen storage as a liquid organic hydrogen carrier (LOHC). This compound is used in various industrial applications due to its stability and ability to undergo hydrogenation and dehydrogenation reactions efficiently .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibenzyltoluene typically involves the alkylation of toluene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
Toluene+2Benzyl ChlorideAlCl3this compound+2HCl
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of toluene and minimize the formation of by-products. The use of advanced separation techniques such as distillation and crystallization helps in purifying the final product .
化学反応の分析
Types of Reactions: 3,4-Dibenzyltoluene undergoes various chemical reactions, including:
Hydrogenation: The addition of hydrogen to the aromatic rings, converting it into perhydro-3,4-dibenzyltoluene.
Substitution: The replacement of hydrogen atoms on the aromatic rings with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions:
Hydrogenation: Typically carried out using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Hydrogenation: Perhydro-3,4-dibenzyltoluene.
Oxidation: Benzylic alcohols and ketones.
Substitution: Halogenated or nitro-substituted derivatives.
科学的研究の応用
3,4-Dibenzyltoluene has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation and dehydrogenation reactions.
Biology: Investigated for its potential use in drug delivery systems due to its ability to encapsulate hydrogen.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized as a heat transfer fluid and in hydrogen storage systems due to its stability and high hydrogen capacity
作用機序
The primary mechanism of action for 3,4-Dibenzyltoluene involves its ability to undergo reversible hydrogenation and dehydrogenation reactions. In the presence of a suitable catalyst, this compound can absorb hydrogen to form perhydro-3,4-dibenzyltoluene. This hydrogenated form can then release hydrogen under controlled conditions, making it an efficient hydrogen storage medium. The molecular targets and pathways involved in these reactions include the activation of the aromatic rings and the formation of stable intermediates .
類似化合物との比較
- 2,4-Dibenzyltoluene
- 2,5-Dibenzyltoluene
- 3,5-Dibenzyltoluene
Comparison: 3,4-Dibenzyltoluene is unique due to its specific substitution pattern on the aromatic rings, which influences its reactivity and hydrogen storage capacity. Compared to its isomers, this compound exhibits higher stability and a more favorable hydrogenation/dehydrogenation profile, making it a preferred choice for LOHC applications .
特性
CAS番号 |
128753-30-0 |
|---|---|
分子式 |
C21H20 |
分子量 |
272.4 g/mol |
IUPAC名 |
1,2-dibenzyl-4-methylbenzene |
InChI |
InChI=1S/C21H20/c1-17-12-13-20(15-18-8-4-2-5-9-18)21(14-17)16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 |
InChIキー |
KPONZMLBSOZSHI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC2=CC=CC=C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


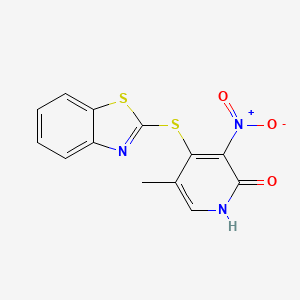
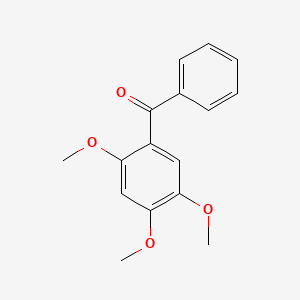


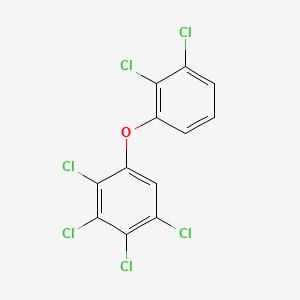

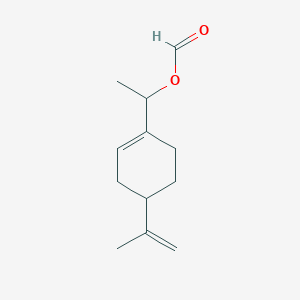

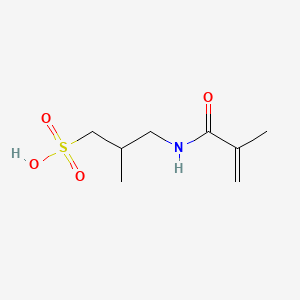
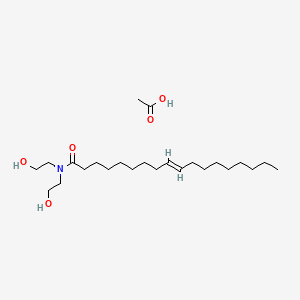
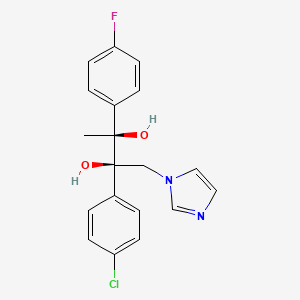
![4,4'-Methylenebis[6-(tert-butyl)-1,1,3,3-tetramethylindan-5-OL]](/img/structure/B12672372.png)


